5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate precursors, such as 2-aminopyrimidine, with fluorinating agents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving suitable amine precursors.
Final Coupling: The final step involves coupling the piperidine and pyrimidine moieties under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine core, potentially converting it to dihydropyrimidine derivatives.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a biochemical probe.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluorine groups enhance its binding affinity and specificity by forming strong interactions with target sites. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyrimidines: Compounds like 5-(trifluoromethyl)pyrimidine exhibit similar structural features and are used in similar applications.
Fluoropyrimidines: Compounds such as 5-fluorouracil are well-known for their use in chemotherapy.
Uniqueness
5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is unique due to the combination of fluorine and trifluoromethyl groups, which confer enhanced stability and reactivity. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
Properties
IUPAC Name |
5-fluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N6/c15-9-6-19-13(20-7-9)23-10-1-3-24(4-2-10)12-5-11(14(16,17)18)21-8-22-12/h5-8,10H,1-4H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZFEHDCQNENTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=C(C=N2)F)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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